2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)butanamide is a complex organic compound that features a piperidine ring substituted with a thiophene group
Mechanism of Action
Target of action
The compound “2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)butanamide” contains a piperidine ring, which is a common structural motif in many bioactive molecules. Piperidine derivatives have been known to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes .
Mode of action
The exact mode of action would depend on the specific target that this compound interacts with. Generally, it could act as an agonist (activator), antagonist (blocker), or modulator of its target, leading to changes in the target’s activity .
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Based on its structure, it could potentially influence pathways involving neurotransmission, inflammation, or other cellular processes .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure, formulation, and route of administration. Piperidine derivatives are generally well-absorbed and can cross biological membranes .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. It could potentially alter cellular signaling, gene expression, or other cellular processes .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound might exhibit different activities in different tissue types or under different physiological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Thiophene: The thiophene group is introduced via a substitution reaction, often using thiophene-2-carboxylic acid or its derivatives.
Attachment of the Phenyl and Butanamide Groups: The phenyl group and butanamide moiety are attached through a series of coupling reactions, often involving reagents like phenylmagnesium bromide and butanoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide
- 2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)propionamide
Uniqueness
2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)butanamide is unique due to its specific substitution pattern and the presence of both a thiophene group and a piperidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-phenyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2OS/c1-2-19(17-7-4-3-5-8-17)21(24)22-12-15-23-13-10-18(11-14-23)20-9-6-16-25-20/h3-9,16,18-19H,2,10-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIPNGZVBIQWNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.